Synthesis of Stannane, butylhydroxyoxo- from Butyltin Trichloride: A Technical Guide
Synthesis of Stannane, butylhydroxyoxo- from Butyltin Trichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Stannane, butylhydroxyoxo-, also known as butylstannoic acid or monobutyltin oxide, from its precursor, butyltin trichloride. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols and quantitative data, to support research and development in various scientific fields.
Introduction
Stannane, butylhydroxyoxo- is an organotin compound with a wide range of applications, including as a catalyst in the production of saturated and unsaturated polyester resins, a raw material for plastic stabilizers, and an intermediate in organic synthesis.[1] The synthesis from butyltin trichloride is primarily achieved through a controlled hydrolysis reaction under alkaline conditions.[2][3] This guide consolidates information from various sources to provide a clear and detailed understanding of this chemical transformation.
Chemical Reaction and Mechanism
The fundamental reaction for the synthesis of Stannane, butylhydroxyoxo- involves the hydrolysis of butyltin trichloride. In this process, the chlorine atoms attached to the tin atom are substituted by hydroxyl groups from water in the presence of a base. The resulting intermediate, a butyltin trihydroxide, is unstable and readily condenses to form the more stable butylhydroxyoxostannane, which exists as a polymeric structure.
The overall reaction can be simplified as follows:
C₄H₉SnCl₃ + 2H₂O → C₄H₉Sn(O)OH + 3HCl
The base (e.g., NaOH, Na₂CO₃/NH₃·H₂O) is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthesis protocols. This allows for a comparative analysis of different methodologies.
Table 1: Reactant Quantities and Ratios
| Method | Butyltin Trichloride (g) | Base | Base Quantity | Solvent | Solvent Volume (mL) | Surfactant/Additive |
| Protocol 1 [5] | 80 | NaOH | 5g in 200g H₂O (initial), 25g in 50g H₂O (added) | n-octanol | Not specified (part of a ratio) | Chitosan modified imidazoline ampholytic surfactant and quaternized polyvinyl alcohol |
| Protocol 2 | 100 | Na₂CO₃ + 20% NH₃·H₂O | 12g Na₂CO₃ in 200g H₂O + 200g NH₃·H₂O | Water | 200 | Not specified |
Table 2: Reaction Conditions and Yields
| Method | Temperature (°C) | Reaction Time (hours) | pH | Purification Steps | Drying Conditions | Yield (%) |
| Protocol 1 [5] | < 30 (addition), 90 (reaction) | 4 | 8.0 | Filtration, Washing (water to neutral) | 80°C, reduced pressure, 12h | Not specified |
| Protocol 2 | 50 | 2 | Not specified | Filtration, Washing (water, 50-60°C) | 70-80°C, rotary evaporator | 99.1 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Stannane, butylhydroxyoxo- from butyltin trichloride.
Protocol 1: Synthesis using Sodium Hydroxide in an Organic Solvent
This method utilizes a sodium hydroxide solution for hydrolysis in the presence of a surfactant and an organic solvent.[4][5]
Materials:
-
Butyltin trichloride
-
Sodium hydroxide (NaOH)
-
Deionized water
-
n-octanol
-
Chitosan modified imidazoline ampholytic surfactant
-
Quaternized polyvinyl alcohol
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, prepare an initial solution by dissolving 5g of NaOH in 200g of water. Control the temperature to below 40°C.
-
Add the surfactant and n-octanol to the reaction vessel. The weight ratio of butyltin trichloride to surfactant to organic solvent should be 1:0.0024:5.[5]
-
Weigh 80g of butyltin trichloride and place it in the dropping funnel.
-
Prepare a separate solution of 25g of NaOH in 50g of water and place it in a second dropping funnel.
-
Slowly and simultaneously add the butyltin trichloride and the second NaOH solution to the reaction vessel. Maintain the reaction temperature below 30°C and the pH at 8.0 during the addition.[5]
-
After the addition is complete, heat the mixture to 90°C and maintain it for 4 hours with continuous stirring.[5]
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, which is the crude Stannane, butylhydroxyoxo-.
-
Wash the crude product with deionized water until the washings are neutral.
-
Dry the purified product under reduced pressure at 80°C for 12 hours.[5]
Protocol 2: Synthesis using Sodium Carbonate and Ammonia
This protocol employs a mixture of sodium carbonate and ammonia as the base for the hydrolysis.
Materials:
-
Butyltin trichloride
-
Sodium carbonate (Na₂CO₃)
-
Ammonia solution (20%)
-
Deionized water
Procedure:
-
In a reaction flask, dissolve 12g of Na₂CO₃ in 200g of water.
-
Add 200g of 20% ammonia solution to the flask.
-
Heat the solution in a water bath to 50°C.
-
Weigh 100g of butyltin trichloride and place it in a dropping funnel.
-
Slowly add the butyltin trichloride to the reaction flask over a period of time while maintaining the temperature at 50°C.
-
After the addition is complete, continue the reaction at a constant temperature for 2 hours.
-
Filter the resulting precipitate using a cloth funnel.
-
Transfer the filter cake to a beaker and wash it twice with approximately 200ml of water at 50-60°C for each wash.
-
After the final wash and filtration, dry the product using a rotary evaporator at a temperature of 70-80°C to obtain the final product. A yield of 70.78g (99.1%) was reported for this method.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the synthesis of Stannane, butylhydroxyoxo-.
Caption: General experimental workflow for the synthesis.
Safety Precautions
-
Butyltin trichloride is corrosive and can cause severe skin burns and eye damage.[6] It is also harmful if inhaled.[3]
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction can be exothermic; therefore, controlled addition of reactants is crucial.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
This guide provides a solid foundation for the synthesis of Stannane, butylhydroxyoxo-. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and desired product specifications.
References
- 1. scilit.com [scilit.com]
- 2. Synthesis method of monobutyltin oxide | Manufacturer in china【Tianshiwax】 [tianswax.com]
- 3. CN106588974A - Method for synthesizing loosened mono-butyl tin-oxide - Google Patents [patents.google.com]
- 4. Preparation method of monobutyltin oxide - Eureka | Patsnap [eureka.patsnap.com]
- 5. zhishangchemical.com [zhishangchemical.com]
- 6. benchchem.com [benchchem.com]
